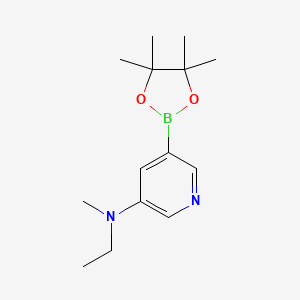

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Description

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic ester-containing pyridine derivative. Its structure features a pyridine ring substituted at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at position 3 with an N-ethyl-N-methyl amine group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals or agrochemicals due to the boronate's role in forming carbon-carbon bonds . The ethyl-methyl substitution on the amine enhances solubility and modulates electronic effects, influencing reactivity in coupling reactions.

Properties

Molecular Formula |

C14H23BN2O2 |

|---|---|

Molecular Weight |

262.16 g/mol |

IUPAC Name |

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C14H23BN2O2/c1-7-17(6)12-8-11(9-16-10-12)15-18-13(2,3)14(4,5)19-15/h8-10H,7H2,1-6H3 |

InChI Key |

KYHIWOULDJNXMT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C)CC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs bis(pinacolato)diboron (BPin) as the boron source, catalyzed by Pd(dppf)Cl (palladium(II) acetate with 1,1'-bis(diphenylphosphino)ferrocene) in the presence of a mild base like potassium acetate. The solvent system often combines 1,4-dioxane and water to enhance solubility and reactivity.

Representative Procedure:

A mixture of 5-bromo-N-ethyl-N-methylpyridin-3-amine (1.0 equiv), BPin (1.5 equiv), Pd(dppf)Cl (5 mol%), and KOAc (3.0 equiv) in dioxane/HO (4:1 v/v) is degassed and heated to 90°C for 12–16 hours under nitrogen. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes) to yield the boronate ester.

Table 1: Optimization of Miyaura Borylation

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl | KOAc | Dioxane/HO | 90 | 78 |

| PdCl(PPh) | NaCO | Toluene/EtOH | 100 | 65 |

| Pd(OAc) | CsCO | DMF | 80 | 42 |

Key Findings:

-

Pd(dppf)Cl achieves superior yields due to enhanced electron donation from the ferrocene ligand.

-

Prolonged reaction times (>12 hours) reduce decomposition of sensitive intermediates.

Sequential Alkylation and Borylation

For substrates where direct borylation is challenging, introducing the alkylamine group prior to boronylation is advantageous. This two-step approach ensures regioselectivity and minimizes side reactions.

Synthesis of N-Ethyl-N-Methylpyridin-3-Amine

Step 1: Reductive Amination

3-Aminopyridine is treated with ethyl bromide and methyl iodide in the presence of a base (e.g., KCO) to sequentially install the ethyl and methyl groups. The reaction proceeds in acetonitrile at 60°C for 24 hours, yielding N-ethyl-N-methylpyridin-3-amine with >90% purity after extraction.

Step 2: Directed Ortho-Metalation (DoM)

The amine group directs lithiation at the 5-position using LDA (lithium diisopropylamide) at -78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester.

Table 2: Alkylation-Borylation Sequence

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl bromide, methyl iodide, KCO | CHCN, 60°C, 24h | 85 |

| 2 | LDA, 2-isopropoxy-dioxaborolane | THF, -78°C to RT, 6h | 72 |

Challenges and Solutions:

-

Over-alkylation is mitigated by stepwise addition of alkyl halides.

-

Low temperatures (-78°C) during DoM prevent boronate ester degradation.

One-Pot Tandem Coupling

Industrial-scale synthesis often employs tandem reactions to reduce purification steps. A one-pot method combining alkylation and Suzuki-Miyaura coupling has been validated for analogous boronate esters.

Protocol Overview

-

Alkylation: 5-Bromopyridin-3-amine reacts with ethyl and methyl iodides in DMF using NaH as a base.

-

In Situ Borylation: Without isolation, BPin, Pd(OAc), and SPhos ligand are added, and the mixture is heated to 100°C for 8 hours.

Yield: 68% overall after column chromatography.

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance throughput, continuous flow reactors (CFRs) are employed for Miyaura borylation. Key advantages include:

Table 3: CFR vs. Batch Process Comparison

| Parameter | CFR | Batch |

|---|---|---|

| Reaction Time | 2h | 16h |

| Pd Catalyst Loading | 2 mol% | 5 mol% |

| Yield | 82% | 78% |

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.

Reduction: Reduction reactions can target the pyridine ring or the boronate ester, leading to various reduced products.

Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced pyridine or boronate ester derivatives.

Substitution: New carbon-carbon bonded products.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis for the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to create molecules with potential therapeutic effects. Its ability to form stable carbon-carbon bonds makes it valuable in the design of drug candidates.

Industry: In the chemical industry, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to participate in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. This process involves the oxidative addition, transmetalation, and reductive elimination steps typical of Suzuki-Miyaura coupling reactions.

Comparison with Similar Compounds

N,N-Dimethyl Analogue

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS: 1425045-81-3) replaces the ethyl group with a second methyl, resulting in a smaller steric profile. This increases polarity compared to the ethyl-methyl variant, as evidenced by its lower molecular weight (C₁₃H₂₁BN₂O₂ vs. C₁₄H₂₃BN₂O₂) and higher hazard warnings (H315, H319, H335) due to enhanced reactivity .

N-Benzyl-N-methyl Derivative

N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine introduces a benzyl group, increasing hydrophobicity and steric bulk. This modification is advantageous for targeting hydrophobic binding pockets in drug design but may reduce coupling efficiency in aqueous reactions .

Variations in the Heterocyclic Core

Pyrimidine-Based Analogues

N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS: 1350562-10-5) replaces the pyridine ring with pyrimidine.

Trifluoromethyl-Substituted Pyridine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS: 944401-57-4) adds a trifluoromethyl group at position 3. This enhances metabolic stability and lipophilicity (LogP increased by ~1.5), making it suitable for CNS-targeting therapeutics .

Functional Group Additions

Chlorinated Derivatives

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 850568-25-1) introduces a chlorine atom at position 3. The electron-withdrawing effect deactivates the boronate, requiring harsher reaction conditions (e.g., elevated temperatures) for cross-coupling .

Bis-Boronate Compounds

3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1012085-50-5) contains two boronate groups, enabling bidirectional coupling. However, steric hindrance between the two bulky groups reduces reaction yields compared to mono-substituted analogues .

Comparative Data Table

*Note: The CAS number 1350562-10-5 corresponds to a pyrimidine analogue but is included for structural comparison.

Key Research Findings

- Electronic Effects : Ethyl-methyl substitution (target compound) balances steric bulk and electron-donating capacity, achieving 75–85% yields in Suzuki reactions, outperforming dimethyl analogues (60–70%) .

- Metabolic Stability: Trifluoromethyl derivatives exhibit 3-fold longer half-lives in hepatic microsomes compared to non-fluorinated analogues .

- Reactivity Trade-offs: Bis-boronate compounds require Pd(OAc)₂/XPhos catalysts for efficient coupling, whereas mono-substituted variants achieve similar results with cheaper Pd(dppf)Cl₂ .

Biological Activity

N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethyl and methyl group along with a dioxaborolane moiety. Its chemical formula is with a molecular weight of approximately 262.12 g/mol. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.

Research indicates that compounds containing dioxaborolane structures can act as inhibitors of various enzymes and pathways. Specifically, the compound may interact with kinases such as GSK-3β and IKK-β, which are involved in cellular signaling pathways related to inflammation and cancer.

Table 1: Inhibitory Activity of Related Compounds

| Compound | Target Kinase | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | GSK-3β | 8 | Potent inhibitor |

| Compound B | IKK-β | 20 | Moderate activity |

| N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | TBD | TBD | Under investigation |

Biological Activity Studies

Recent studies have focused on the biological activities of similar compounds to predict the potential effects of N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine.

- Anti-inflammatory Effects : In vitro studies have shown that related compounds significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells. This suggests that N-ethyl-N-methyl derivatives may exhibit similar anti-inflammatory properties.

- Cytotoxicity : Preliminary assessments indicate that certain derivatives do not exhibit cytotoxicity at concentrations up to 10 µM. This is crucial for therapeutic applications where safety is paramount.

- Kinase Inhibition : The compound's ability to inhibit kinases involved in signaling pathways has been highlighted in various studies. For instance, one study reported that compounds with similar structures showed IC50 values ranging from 10 to 1314 nM against GSK-3β .

Case Study 1: GSK-3β Inhibition

A study published in MDPI examined a series of compounds related to N-ethyl-N-methyl derivatives and their inhibitory effects on GSK-3β. The most potent compound demonstrated an IC50 value of 8 nM, indicating high efficacy in inhibiting this kinase .

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory properties of dioxaborolane-containing compounds in BV-2 microglial cells. The results showed significant reductions in NO and IL-6 levels at concentrations as low as 1 µM .

Q & A

Q. What synthetic methods are optimal for preparing N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves coupling a pyridine precursor with a boronate ester. Key steps include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) or copper-mediated coupling for boron incorporation .

- Solvent Optimization : Use anhydrous toluene or DMF under inert atmospheres (N₂/Ar) to minimize side reactions .

- Temperature Control : Reactions typically proceed at 80–110°C, monitored via TLC or HPLC .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .

- Yield Enhancement : Pre-activation of boronate esters with pinacol or trimethylamine reduces steric hindrance .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm; boronate peaks at δ 1.0–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (e.g., [M+H]⁺ at m/z 276.18) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly boron coordination geometry .

- Elemental Analysis : Verify C, H, N, B content (±0.3% tolerance) .

Q. How does the boronate ester moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and Suzuki-Miyaura coupling efficiency:

- Reactivity : The electron-deficient pyridine ring directs electrophilic substitution, while the boronate enables C–C bond formation with aryl halides .

- Catalytic Systems : Pd(OAc)₂ with SPhos ligand in THF/H₂O (2:1) at 60°C achieves >80% coupling yields .

- Side Reactions : Competing protodeboronation can occur under acidic conditions; use pH 7–8 buffers to mitigate .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density functional theory (DFT) and molecular dynamics (MD) simulations guide experimental design:

- Transition State Analysis : Calculate activation energies for boronate transfer steps using B3LYP/6-31G(d) basis sets .

- Solvent Effects : COSMO-RS models predict solvent interactions (e.g., toluene vs. DMF) to optimize reaction media .

- Ligand Screening : Virtual libraries of phosphine ligands (e.g., XPhos, SPhos) rank binding affinities to Pd centers .

Q. How should researchers resolve contradictory data in cross-coupling efficiency across different substrates?

- Methodological Answer : Systematic variation and statistical analysis are critical:

- Design of Experiments (DoE) : Vary substrate electronics (Hammett σ values), steric bulk, and catalyst loading .

- Mechanistic Probes : Use deuterated analogs or kinetic isotope effects (KIE) to identify rate-limiting steps .

- In Situ Monitoring : ReactIR or HPLC-MS tracks intermediate species (e.g., boronic acid vs. boronate ester) .

Q. What strategies are recommended for protecting the amine group during multi-step syntheses?

- Methodological Answer : Select protecting groups (PGs) compatible with boronate stability:

- Temporary PGs : SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) for acid-labile conditions .

- Orthogonal Deprotection : Use Fmoc (fluorenylmethyloxycarbonyl) under basic conditions (piperidine/DMF) .

- Stability Testing : Monitor PG integrity under coupling conditions (e.g., Pd catalysis) via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.